molecular formula C8H9ClN4O B11753607 (S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one

(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B11753607
M. Wt: 212.63 g/mol
InChI Key: HUWKYZADVNHZDG-BYPYZUCNSA-N
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Description

(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-chloropyrimidine with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit the activity of these enzymes, leading to altered metabolic pathways. The exact molecular pathways and targets are still under investigation, but its structural similarity to folate suggests a competitive inhibition mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-methylpteridine
  • 2,4-diamino-6-hydroxypyrimidine
  • 6-chloropterin

Uniqueness

(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

(7S)-2-chloro-7,8-dimethyl-5,7-dihydropteridin-6-one

InChI

InChI=1S/C8H9ClN4O/c1-4-7(14)11-5-3-10-8(9)12-6(5)13(4)2/h3-4H,1-2H3,(H,11,14)/t4-/m0/s1

InChI Key

HUWKYZADVNHZDG-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=CN=C(N=C2N1C)Cl

Canonical SMILES

CC1C(=O)NC2=CN=C(N=C2N1C)Cl

Origin of Product

United States

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